Bromfenac(1-)

Description

Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Paradigms

Bromfenac (B1205295) is classified as a non-steroidal anti-inflammatory drug, specifically a phenylacetic acid derivative. wikidata.org Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation. wikidata.orgwikipedia.orgwikipedia.orgtruemeds.innih.gov This inhibitory action forms the basis of its anti-inflammatory and analgesic properties. wikipedia.org In the broader context of NSAID research, bromfenac's development and study contribute to the understanding of how these compounds modulate inflammatory pathways. Ophthalmic NSAIDs, including bromfenac, have become fundamental in managing ocular pain and inflammation, thus improving outcomes in surgical procedures. wikipedia.orgfishersci.ca

Historical Trajectory of Bromfenac's Chemical Development and Early Pharmacological Investigations

The chemical structure of bromfenac is characterized by a bromine atom at the C4 position of its benzoyl ring, distinguishing it from structurally related compounds like amfenac (B1665970). truemeds.innih.govwikidata.org This halogenation is a critical feature, as it enhances the molecule's lipophilicity, facilitating rapid corneal penetration and sustained drug levels within ocular tissues. truemeds.innih.govwikidata.orgfishersci.ca

Early pharmacological investigations into bromfenac were conducted by Wyeth-Ayerst, focusing on its fundamental mechanism of action and its anti-inflammatory, anti-pyretic, and analgesic effects through various in vitro and in vivo models. cenmed.comnih.gov An oral formulation of bromfenac, known as Duract capsules, received approval in 1997 but was subsequently withdrawn from the market in 1998 due to reported cases of severe hepatotoxicity. wikipedia.orgfishersci.canih.govnih.govwikipedia.org This withdrawal highlighted the complex interplay between drug metabolism and systemic safety, prompting further research into its bioactivation pathways. wikipedia.org

Following the withdrawal of the oral formulation, Senju Pharmaceutical Co., Ltd. acquired the license for bromfenac sodium and spearheaded its development as an ophthalmic solution. nih.gov Solubility studies were instrumental in its formulation, demonstrating that bromfenac is highly soluble and stable at pH values above 7. cenmed.com Early preclinical studies showcased bromfenac's potent inhibitory effects on arachidonic acid and carrageenan-induced conjunctival edema in animal models, exhibiting a dose-dependent response. nih.gov Furthermore, bromfenac demonstrated superior inhibition of acute chemosis and the increase of aqueous humor protein compared to pranoprofen (B1678049) ophthalmic solution (PPF) in these investigations. nih.govuni.lu Research also confirmed its ability to inhibit experimentally induced uveitis in rabbits and suppress prostaglandin (B15479496) synthesis in rabbit iris ciliary body ex vivo. cenmed.com

Significance of Bromfenac as a Research Compound in Chemical Biology and Medicinal Chemistry

Bromfenac holds significant importance as a research compound due to its potent inhibitory activity against cyclooxygenase enzymes. It has been identified as a potent inhibitor of both COX-1 and COX-2, with reported IC50 values of 5.56 nM for COX-1 and 7.45 nM for COX-2. fishersci.canih.gov This dual inhibition profile, coupled with its enhanced potency—approximately three to four times greater at inhibiting COX-2 compared to amfenac, ketorolac, and diclofenac—makes it a valuable tool for studying structure-activity relationships within the NSAID class. wikidata.org The strategic inclusion of the bromine atom in its chemical structure, which contributes to its increased lipophilicity and potency, is a key area of investigation in medicinal chemistry. truemeds.innih.govwikidata.orgfishersci.ca

Research into bromfenac extends to understanding its metabolic pathways, particularly the formation of bromfenac indolinone (BI) and its role in bioactivation. Studies on its metabolism and the potential mechanistic links to its historical hepatotoxicity are crucial for advancing drug safety and metabolism research. nih.govwikipedia.org Beyond its anti-inflammatory effects, bromfenac has been explored for other applications in chemical biology, including neuroprotection and the modulation of inflammatory responses in various ocular conditions. truemeds.innih.govnih.gov Its favorable pharmacokinetic properties, such as high ocular penetration and sustained tissue levels, also make it a subject of research for developing advanced drug delivery systems, such as ocular inserts, aimed at optimizing drug bioavailability and patient adherence in ophthalmic applications. fishersci.ca

Table 1: Comparative COX Inhibition Potency of Bromfenac and Related NSAIDs

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Reference |

| Bromfenac | 5.56 | 7.45 | fishersci.canih.gov |

| Amfenac | N/A | 20.4 | wikidata.org |

| Ketorolac | N/A | 27.9 | wikidata.org |

| Diclofenac | N/A | 30.7 | wikidata.org |

| Pranoprofen | N/A | N/A (PGE2 inhibitor: 7500 nM) | cenmed.com |

Note: N/A indicates data not explicitly found or directly comparable in the provided snippets for COX-1/COX-2 IC50 values for all compounds.

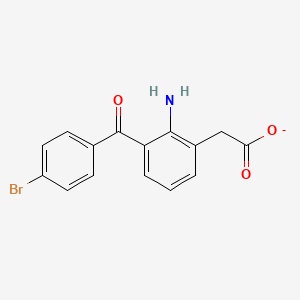

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPLOVFIXSTCRZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrNO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Bromfenac

Established Synthetic Routes for Bromfenac (B1205295) Anion

The synthesis of bromfenac typically involves multi-step processes, with several established routes leading to the formation of the bromfenac anion. These routes often focus on building the core chemical structure through a series of controlled reactions.

Synthesis from p-bromobenzonitrile and Indoline (B122111) Precursors

A prominent synthetic route for bromfenac sodium, and subsequently the bromfenac anion, utilizes p-bromobenzonitrile and indoline as key starting materials. This pathway commonly involves a Friedel-Crafts acylation reaction. In one described method, the synthesis proceeds through several stages:

Indole reacts in the presence of dimethylsulfoxide (DMSO) to yield 3-bromoindole. cenmed.comuni.lu

Subsequently, 3-bromoindole is hydrolyzed in 2-methoxyethanol (B45455) with acid to produce 2-indolinone. cenmed.comuni.lu

A crucial step involves the Friedel-Crafts acylation of 2-indolinone with p-bromobenzonitrile. This reaction is typically catalyzed by Lewis acids such as boron trichloride (B1173362) and aluminum trichloride, leading to the formation of 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one. cenmed.comuni.luuni.lu

The final bromfenac compound is then obtained through hydrolysis of 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one with an alkaline solution, followed by acidification. cenmed.comuni.lu This bromfenac can then be converted to its sodium salt via salt formation with sodium hydroxide. cenmed.comuni.lu

Another variation of this route involves p-bromobenzonitrile and indoline as raw materials, undergoing Friedel-Crafts acylation to form 7-(4-bromobenzoyl)indoline. This intermediate is then oxidized, halogenated, and hydrolyzed to eventually yield bromfenac sodium. uni.lu

Optimization of Synthetic Reaction Yields

Specific process improvements include:

High Purity and Shortened Routes: Innovations in preparation methods have focused on shortening the synthetic route to facilitate industrial production and achieve high-ppurity bromfenac sodium. cenmed.com

Controlled Reaction Conditions: Precise control over reaction parameters, such as temperature and stirring times, plays a critical role in maximizing yields. For instance, in the preparation of 3-bromoindole, stirring at 25°C for 6 hours can yield 96.94%, while stirring at 35°C for 6 hours can achieve 97.45%. cenmed.comuni.lu

Hydrolysis and Crystallization: The hydrolysis of intermediates like 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one with alkaline solutions can achieve high yields, such as 94.73% for bromfenac. Subsequent salt formation and recrystallization steps are crucial for obtaining high-purity bromfenac sodium, with reported purities exceeding 99% and yields of 91.82% for the final salt-forming reaction. cenmed.com

Strategies for the Development of Novel Bromfenac Analogues and Derivatives

The development of novel bromfenac analogues and derivatives is driven by the desire to enhance specific properties, such as potency, selectivity, and tissue penetration. Bromfenac's core structure, similar to amfenac (B1665970) but with a bromine atom, provides a foundation for such modifications. nih.govwikidata.orguni.lu

Key strategies include:

Halogenation: The introduction of halogen atoms, particularly bromine at the 4-position of the benzoyl ring, is a significant derivatization strategy observed in bromfenac itself. This modification increases lipophilicity, which in turn enhances the molecule's ability to permeate biological membranes, such as the cornea, and distribute into ocular tissues. nih.govwikidata.orguni.lu

Prodrug Approaches: While bromfenac is not a prodrug, the concept of prodrugs (e.g., nepafenac (B1678188) being a prodrug of amfenac) is a general strategy in ocular drug delivery to improve corneal penetration and bioavailability. This involves chemically modifying the active compound to an inactive form that is then metabolized to the active drug within the eye.

Chemical Modifications for Improved Bioavailability: Strategies to improve ocular drug bioavailability, such as increasing corneal residence time or enhancing corneal permeability, can be applied to bromfenac analogues. This might involve incorporating elements that promote mucoadhesion or act as penetration enhancers.

Chemical Modifications and Structure-Guided Derivatization Approaches

Structure-guided derivatization approaches leverage the understanding of bromfenac's molecular interactions and its established chemical features to design new compounds with improved characteristics.

Role of the Bromine Atom: The bromine atom at the 4-position of the benzoyl ring in bromfenac is a critical chemical modification that differentiates it from amfenac. This halogenation significantly enhances the molecule's lipophilicity, leading to improved penetration into ocular tissues like the cornea, aqueous humor, and retina. nih.govwikidata.orguni.lu This structural feature also contributes to its potent inhibition of COX enzymes. wikidata.orguni.lu

Targeting COX Selectivity: Bromfenac functions by inhibiting prostaglandin (B15479496) synthesis through the blockade of cyclooxygenase enzymes, showing a preference for COX-2 over COX-1. fishersci.cauni.lu Future derivatization could explore modifications to further optimize this selectivity or to achieve dual-target inhibition if desired for specific therapeutic outcomes.

Hydrolysis and Metabolite Considerations: Bromfenac can undergo hydrolysis in alkaline media, yielding a phenolic compound. Understanding these metabolic pathways and degradation products can inform the design of more stable analogues or prodrugs that avoid undesirable transformations.

Molecular and Cellular Mechanisms of Action of Bromfenac 1

Cyclooxygenase Enzyme Inhibition Kinetics and Selectivity

At the core of Bromfenac(1-)'s anti-inflammatory activity is its ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation. nih.govdrugbank.comwikipedia.org

Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Bromfenac(1-) functions by blocking both COX-1 and COX-2 enzymes. drugbank.comwikipedia.org COX-1 is typically present in most tissues and plays a role in maintaining normal physiological functions. patsnap.com In contrast, COX-2 is an inducible enzyme that is primarily expressed at sites of inflammation. nih.govpatsnap.com The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2. nih.gov Bromfenac(1-) demonstrates a preferential inhibition of COX-2 over COX-1. wikipedia.orgnih.gov The addition of a bromine atom to its chemical structure enhances its potency against both COX-1 and COX-2 compared to some other NSAIDs. fleyedocs.com

Quantitative Assessment of Inhibitory Potency (IC50) and Selectivity Ratios (COX-2 vs. COX-1)

The inhibitory potency of Bromfenac(1-) is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. fleyedocs.com Studies have shown that Bromfenac(1-) is a potent inhibitor of both COX enzymes.

One study reported an IC50 of 0.210 µM for COX-1 and 0.0066 µM for COX-2, indicating that Bromfenac(1-) is approximately 32 times more active against COX-2 than COX-1. nih.govresearchgate.netnih.govdovepress.com Another study found the IC50 values to be 5.56 nM for human COX-1 and 7.45 nM for human COX-2. plos.orgmedchemexpress.complos.org This resulted in a COX-2 to COX-1 selectivity ratio of 1.3. plos.orgplos.org The potency of Bromfenac(1-) in inhibiting both COX-1 and COX-2 has been shown to be greater than that of other NSAIDs, with the exception of ketorolac's lower IC50 for COX-1 in one study. fleyedocs.com

Table 1: IC50 Values and Selectivity Ratio of Bromfenac(1-)

| Enzyme | IC50 Value (Study A) | IC50 Value (Study B) | COX-2/COX-1 Selectivity Ratio (Study B) |

|---|---|---|---|

| COX-1 | 0.210 µM nih.govresearchgate.netnih.gov | 5.56 nM plos.orgplos.org | 1.3 plos.orgplos.org |

| COX-2 | 0.0066 µM nih.govresearchgate.netnih.gov | 7.45 nM plos.orgplos.org |

Mechanistic Insights into Prostaglandin (B15479496) Synthesis Inhibition

By inhibiting the COX enzymes, Bromfenac(1-) effectively blocks the conversion of arachidonic acid into prostaglandins. nih.govlaphil.com Prostaglandins are well-established mediators of intraocular inflammation, causing a disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, and leukocytosis. nih.govdrugbank.com The inhibition of prostaglandin synthesis is considered the primary mechanism behind the anti-inflammatory activity of Bromfenac(1-). nih.govdrugbank.comwikipedia.org

Modulation of Intracellular Signaling Pathways

Beyond its direct inhibition of COX enzymes, Bromfenac(1-) also influences key intracellular signaling pathways involved in cellular processes like proliferation and fibrosis.

Regulation of AKT (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) Pathways

Research has demonstrated that Bromfenac(1-) can regulate the AKT and Extracellular Signal-Regulated Kinase (ERK) pathways. arvojournals.orgarvojournals.org In studies involving human pterygium and conjunctival fibroblasts, Bromfenac(1-) was shown to inhibit the phosphorylation of both AKT and ERK1/2. arvojournals.org This inactivation of the AKT and ERK pathways by Bromfenac(1-) contributes to its anti-fibrotic effects. arvojournals.orgarvojournals.org Specifically, blocking these pathways has been shown to reduce the synthesis of extracellular matrix components. arvojournals.org Furthermore, Bromfenac(1-) has been found to suppress the phosphorylation of ERK1/2 induced by transforming growth factor-β2 (TGF-β2). researchgate.net

Influence on Glycogen Synthase Kinase-3β (GSK-3β) Phosphorylation

Bromfenac(1-) also modulates the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β). Studies have shown that Bromfenac(1-) inhibits the phosphorylation of GSK-3β at the Serine-9 residue (p-GSK-3β-S9). arvojournals.orgarvojournals.org The phosphorylation at this site leads to the inactivation of GSK-3β. arvojournals.orgarvojournals.org This effect has been observed in human pterygium fibroblasts where Bromfenac(1-) attenuated the TGF-β1-induced increase in p-GSK-3β-S9 levels. arvojournals.org The regulation of the ERK/GSK-3β signaling pathway by Bromfenac(1-) is implicated in its ability to inhibit cell migration and the epithelial-mesenchymal transition (EMT) of lens epithelial cells. researchgate.net

Impact on Epithelial-Mesenchymal Transition (EMT) Markers in Fibroblast Models

Bromfenac(1-) has demonstrated the ability to modulate the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics. nih.govoncotarget.com This transition is a key factor in tissue fibrosis. nih.gov Studies on human pterygium fibroblasts (HPFs) and human conjunctival fibroblasts (HConFs) have provided insights into the antifibrotic effects of Bromfenac (B1205295). nih.govarvojournals.org

In in vitro studies, Bromfenac has been shown to suppress the synthesis of key extracellular matrix components, fibronectin (FN) and type III collagen (COL3), induced by transforming growth factor-beta1 (TGF-β1) in both HPFs and HConFs. nih.govarvojournals.org Specifically, Bromfenac treatment resulted in a significant reduction in the protein expression of FN and COL3 in these fibroblast models. nih.govarvojournals.org This suggests that Bromfenac can counteract the profibrotic effects of TGF-β1 by inhibiting the excessive deposition of extracellular matrix. arvojournals.org

Table 1: Effect of Bromfenac on TGF-β1-Induced Protein Expression in Human Pterygium Fibroblasts (HPFs)

| Marker | Fold Change (vs. TGF-β1 alone) | p-value |

|---|---|---|

| Fibronectin (FN) | 0.59 ± 0.07 | 0.008 |

| Type III Collagen (COL3) | 0.48 ± 0.08 | 0.001 |

Data sourced from a study on the antifibrotic effects of Bromfenac in human pterygium fibroblasts. nih.govarvojournals.org The table shows the fold change in protein expression of fibronectin, type III collagen, and α-smooth muscle actin after treatment with Bromfenac in the presence of TGF-β1, compared to treatment with TGF-β1 alone.

Alpha-smooth muscle actin (α-SMA) is a hallmark of myofibroblast differentiation, a critical step in tissue fibrosis. molbiolcell.org Research has demonstrated that Bromfenac effectively suppresses the TGF-β1-induced expression of α-SMA in both HPFs and HConFs. nih.govarvojournals.org The upregulation of α-SMA is associated with increased cell contractility, and by inhibiting its expression, Bromfenac may reduce the contractile activity of fibroblasts. molbiolcell.org The regulation of α-SMA expression in myofibroblasts is a complex process involving specific genetic elements. nih.gov

The transcription factor Snail is a key regulator of EMT, often acting as a repressor of the epithelial marker E-cadherin and an inducer of mesenchymal markers. oncotarget.comnih.gov Snail has also been shown to upregulate the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which facilitates cell invasion. nih.gov While direct studies on the effect of Bromfenac on Snail and MMP-2 in fibroblast models are limited, the inhibition of EMT markers by Bromfenac suggests a potential indirect regulatory role on these molecules. The interaction between MMPs and their inhibitors is crucial in regulating their activity. nih.govplos.org

Alpha-Smooth Muscle Actin (α-SMA) Expression

Downregulation of Inflammatory Mediators and Enzymes (e.g., iNOS, PGE2-R) in Specific Cellular Contexts

In a glaucoma model utilizing ischemia-reperfusion (IR), Bromfenac administration led to a reduction in the levels of inducible nitric oxide synthase (iNOS) and prostaglandin E2 receptor (PGE2-R). nih.govresearchgate.net This suggests that Bromfenac can diminish neuroinflammation by downregulating these key inflammatory mediators. nih.govresearchgate.net Specifically, in microglia and astrocytes subjected to elevated pressure, Bromfenac significantly downregulated the expression of iNOS and PGE2-R, which were otherwise upregulated by the pressure stimulus. researchgate.net The inhibition of prostaglandin E2 (PGE2) production is a known mechanism of Bromfenac. researchgate.net

Molecular Interactions and Binding Dynamics with Target Enzymes

As a nonsteroidal anti-inflammatory drug (NSAID), the primary mechanism of action for Bromfenac is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. wikipedia.orgnih.gov It exhibits a preference for inhibiting COX-2 over COX-1. wikipedia.org

The binding of Bromfenac to the active site of COX enzymes involves specific molecular interactions. scbt.com These include the formation of hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory activity. scbt.comrsc.org The unique chemical structure of Bromfenac, including its bromine atom, enhances its ability to penetrate tissues and its potency in inhibiting COX enzymes. wikipedia.org The active site of an enzyme is composed of a specific arrangement of amino acid residues that create a unique chemical environment for substrate binding. libretexts.org The interaction between an inhibitor like Bromfenac and the enzyme's active site can alter the enzyme's conformation and block its catalytic activity. scbt.com

Conformational Stability and Enzyme Catalytic Activity Modulation

Bromfenac(1-), the active form of the nonsteroidal anti-inflammatory drug (NSAID) Bromfenac, modulates the catalytic activity of enzymes, primarily cyclooxygenase (COX), through specific interactions that influence the enzyme's conformational stability. The chemical structure of Bromfenac, particularly the presence of a bromine atom, enhances its lipophilicity, which in turn facilitates its penetration of cellular membranes to reach its target enzymes. patsnap.comnih.gov

The interaction between Bromfenac(1-) and the COX enzyme, particularly the COX-2 isoform, is characterized by specific hydrogen bonding and hydrophobic interactions within the enzyme's active site. scbt.com These interactions are crucial in promoting a stable conformation of the enzyme-inhibitor complex. scbt.com This stabilization effectively alters the enzyme's three-dimensional structure, which is critical for its catalytic function. By inducing and maintaining a particular conformational state, Bromfenac(1-) hinders the enzyme's ability to bind to its substrate, arachidonic acid, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov

The unique structural features of Bromfenac(1-) are directly linked to its enhanced binding efficiency and its ability to influence the enzyme's catalytic activity. scbt.com The halogenation of the molecule not only increases its potency but also contributes to its effective absorption and interaction with ocular tissues. nih.gov This modulation of enzyme conformation is a key aspect of its mechanism of action, leading to a significant reduction in the inflammatory response. scbt.com

Enzyme Inhibition Constant (Ki) Determination and Kinetic Characterization

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition. ucl.ac.uk A lower Ki value indicates a more potent inhibitor. The Ki can be determined from the IC50 value (the concentration of an inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km). sigmaaldrich.comlibretexts.org

Kinetic studies are essential for characterizing the mechanism of enzyme inhibition. rose-hulman.edu For Bromfenac(1-), its primary mechanism is the inhibition of COX-2. europa.eu In vitro studies have demonstrated its potent inhibitory activity. For instance, Bromfenac inhibited the synthesis of prostaglandins in the rabbit iris ciliary body with an IC50 value of 1.1 μM. europa.eu This indicates a high affinity for the enzyme.

The type of inhibition can be determined through kinetic analyses, such as Lineweaver-Burk plots. rose-hulman.edu Different types of inhibition (competitive, non-competitive, uncompetitive, or mixed) produce distinct patterns on these plots. ucl.ac.ukrose-hulman.edu For competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an increase in the apparent Km while the maximum velocity (Vmax) remains unchanged. libretexts.org Non-competitive inhibition involves the inhibitor binding to a site other than the active site, causing a decrease in Vmax with no change in Km. libretexts.org

While specific kinetic studies detailing the precise inhibition type (competitive, non-competitive, etc.) for Bromfenac(1-) are not extensively detailed in the provided context, its action is described as blocking prostaglandin synthesis by inhibiting cyclooxygenase. lupin.comfda.gov This is consistent with a mechanism that directly interferes with the enzyme's active site. The potency of Bromfenac in inhibiting COX-2 is notably higher than other NSAIDs, as evidenced by its lower IC50 value. nih.gov

Table of IC50 Values for COX-2 Inhibition

| Compound | IC50 (μM) |

| Bromfenac | 0.0075 nih.gov |

| Amfenac (B1665970) | 0.0204 nih.gov |

| Ketorolac | 0.0279 nih.gov |

| Diclofenac | 0.0307 nih.gov |

| Indomethacin (B1671933) | 4.2 europa.eu |

| Pranoprofen (B1678049) | 11.9 europa.eu |

Preclinical Pharmacodynamics and Efficacy Studies in Non Human Models

In Vitro Studies on Anti-Inflammatory and Anti-Fibrotic Cellular Responses

Inhibition of Experimentally Induced Inflammatory Responses in Cell Cultures

Bromfenac (B1205295) has been shown to effectively inhibit inflammatory processes in various cell culture models. A key mechanism of its action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins (B1171923). fda.govdrugbank.com Prostaglandins are known mediators of intraocular inflammation, causing disruptions to the blood-aqueous humor barrier, vasodilation, increased vascular permeability, and leukocytosis. fda.govdrugbank.comhres.ca

In studies using SRA01/04 human lens epithelial cells, Bromfenac suppressed the release of prostaglandin (B15479496) E2 (PGE2), a key inflammatory indicator, following UV irradiation by modulating COX-2 expression. spandidos-publications.com This suggests a direct inhibitory effect on the inflammatory cascade at a cellular level. Furthermore, in a model of endophthalmitis, Bromfenac sodium significantly reduced the production of inflammatory markers. thno.org

Effects on Cell Migration and Proliferation in Primary Fibroblast Cultures

Bromfenac exhibits notable anti-fibrotic properties by influencing the behavior of fibroblasts, the primary cells involved in tissue repair and fibrosis. In studies using primary human pterygium fibroblasts (HPFs) and human conjunctival fibroblasts (HConFs), Bromfenac significantly attenuated cell migration and proliferation induced by transforming growth factor-beta1 (TGF-β1), a potent pro-fibrotic cytokine. arvojournals.orgarvojournals.orgnih.gov Specifically, Bromfenac reduced TGF-β1-induced cell migration by approximately 70% and cell proliferation by about 36% in HPFs. arvojournals.orgnih.gov

Similarly, in human lens epithelial cells (HLECs), Bromfenac was effective in inhibiting cell migration induced by transforming growth factor-β2 (TGF-β2). nih.gov This inhibition of fibroblast and epithelial cell migration and proliferation is a critical aspect of its anti-fibrotic efficacy, as these processes are central to the development of pathological scarring.

| Cell Type | Inducing Agent | Effect of Bromfenac | Fold Change (vs. Induced Control) | Reference |

|---|---|---|---|---|

| Human Pterygium Fibroblasts (HPFs) | TGF-β1 | Inhibited Migration | 0.30 ± 0.07 | arvojournals.orgnih.gov |

| Human Pterygium Fibroblasts (HPFs) | TGF-β1 | Inhibited Proliferation | 0.64 ± 0.03 | arvojournals.orgnih.gov |

| Human Lens Epithelial Cells (HLECs) | TGF-β2 | Inhibited Migration | - | nih.gov |

Modulation of Extracellular Matrix Component Synthesis in Cultured Cells

A hallmark of fibrosis is the excessive deposition of extracellular matrix (ECM) components. Bromfenac has been shown to modulate the synthesis of these components in various cell types. In HPFs and HConFs, Bromfenac suppressed the TGF-β1-induced protein expression of key ECM proteins, including fibronectin (FN), type III collagen (COL3), and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. arvojournals.orgarvojournals.orgnih.gov

The reduction in protein expression was significant, with fibronectin, collagen III, and α-SMA levels decreasing to approximately 59%, 48%, and 61% of TGF-β1-induced levels, respectively. arvojournals.orgnih.gov These effects are believed to be mediated, at least in part, by the inactivation of the AKT and ERK signaling pathways. arvojournals.orgarvojournals.orgnih.gov In human lens epithelial cells, Bromfenac also inhibited the overexpression of fibronectin, matrix metalloproteinase 2 (MMP2), and α-SMA induced by TGF-β2. nih.gov

| ECM Component | Fold Change vs. TGF-β1 Induced Control (Mean ± SD) | P-value | Reference |

|---|---|---|---|

| Fibronectin (FN) | 0.59 ± 0.07 | 0.008 | arvojournals.orgnih.gov |

| Type III Collagen (COL3) | 0.48 ± 0.08 | 0.001 | arvojournals.orgnih.gov |

| Alpha-Smooth Muscle Actin (α-SMA) | 0.61 ± 0.03 | 0.008 | arvojournals.orgnih.gov |

In Vivo Animal Model Investigations

Evaluation in Experimentally Induced Ocular Inflammation Models (e.g., Uveitis in Rabbits)

Bromfenac has demonstrated significant anti-inflammatory effects in various animal models of ocular inflammation. In a rabbit model of experimental uveitis, a chronic form of ocular inflammation, Bromfenac sodium ophthalmic solution showed significant inhibition of inflammation. hres.cafda.gov In a model of acute anterior uveitis in rabbits induced by lipopolysaccharides (LPS), Bromfenac completely inhibited anterior inflammatory signs and significantly inhibited the infiltration of polymorphonuclear leukocytes into the anterior chamber. arvojournals.org

Furthermore, in a chronic uveitis model in rabbits, Bromfenac decreased anterior and posterior inflammation by 70% and 50%, respectively. arvojournals.org These studies suggest that Bromfenac is highly effective in controlling both acute and chronic ocular inflammation in animal models.

Reduction of Chemosis and Edema in Animal Models

Bromfenac has also been shown to be effective in reducing chemosis (conjunctival swelling) and edema in animal models. In rabbits with arachidonic acid and carrageenan-induced conjunctival edema, Bromfenac demonstrated dose-dependent inhibition. fda.govfda.gov In fact, it was found to be more potent than other NSAIDs like indomethacin (B1671933) and pranoprofen (B1678049) in inhibiting prostaglandin production in this model. nih.gov Bromfenac sodium also demonstrated greater inhibition of acute chemosis compared to pranoprofen ophthalmic solution. hres.cafda.govfda.gov

Suppression of Trauma-Induced Ocular Inflammatory Markers

In various animal models, Bromfenac has demonstrated potent anti-inflammatory effects by inhibiting the synthesis of prostaglandins, key mediators of intraocular inflammation. centaurpharma.comcentaurpharma.com Prostaglandins are known to disrupt the blood-aqueous humor barrier, leading to vasodilation, increased vascular permeability, leukocytosis, and elevated intraocular pressure. centaurpharma.comcentaurpharma.com

Studies in rabbits have shown that Bromfenac sodium effectively inhibits both arachidonic acid and carrageenan-induced conjunctival edema in a dose-dependent manner. hres.ca It also suppresses the increase in aqueous humor protein levels that occur in response to paracentesis and laser energy application. hres.ca In these models, Bromfenac's inhibitory effect on the increase of aqueous humor protein was found to be 8 to 10 times greater than that of pranoprofen ophthalmic solution. hres.ca Furthermore, in a rabbit model of experimental uveitis, a chronic ocular inflammation model, Bromfenac ophthalmic solution demonstrated significant inhibition of inflammation. hres.ca

Preclinical investigations in mice, rabbits, and dogs have consistently shown Bromfenac to be a potent agent in suppressing both acute and chronic inflammation, with a potency 1.8 to 44.2 times greater than other analgesics. nih.gov Newer generation nonsteroidal anti-inflammatory drugs (NSAIDs) like Bromfenac have been formulated for enhanced corneal penetration, leading to higher concentrations in ocular tissues, including the retina, in preclinical studies. researchgate.net

Effects on Retinal Gliosis and Neuroinflammation in Optic Nerve Injury Models

Bromfenac has shown significant efficacy in mitigating retinal gliosis and neuroinflammation in animal models of optic nerve injury. In a rat model of optic nerve crush (ONC), topical administration of Bromfenac (0.09%) was found to reduce retinal thickness and the thickness of the retinal nerve fiber layer at 7 days post-injury. arvojournals.orgnih.gov This was accompanied by a marked decrease in the hypertrophy of astrocytes and Müller cells, as well as diminished expression of glial fibrillary acidic protein (GFAP) and vimentin, key markers of reactive gliosis. arvojournals.orgnih.gov

The mechanism behind this effect is linked to the inhibition of prostaglandin E2 (PGE2) production. arvojournals.orgnih.gov While the expression of cyclooxygenase (COX) enzymes COX-1 and COX-2 did not show significant changes, the concentration of PGE2, which significantly increases after ONC, was effectively controlled by Bromfenac treatment. arvojournals.orgnih.gov

Furthermore, in an ischemia-reperfusion (IR) glaucoma model in rats, Bromfenac treatment effectively suppressed the activation of microglia and astrocytes. mdpi.comnih.gov This was evidenced by the downregulation of inflammatory markers such as inducible nitric oxide synthase (iNOS), COX-2, and PGE2-R, which were elevated following the IR injury. mdpi.comnih.gov This reduction in neuroinflammation was associated with improved survival of retinal ganglion cells (RGCs) and preservation of retinal function. mdpi.comnih.gov These findings suggest that Bromfenac's anti-inflammatory action provides a neuroprotective effect in the context of glaucomatous injury. mdpi.comnih.gov

Antifibrotic Efficacy in Animal Models (e.g., Posterior Capsular Opacification in Rabbits)

Bromfenac has demonstrated notable antifibrotic efficacy, particularly in the context of posterior capsular opacification (PCO), a common complication following cataract surgery. researchgate.net PCO is primarily caused by the epithelial-to-mesenchymal transition (EMT), migration, and proliferation of residual lens epithelial cells (LECs). researchgate.net

In a rabbit model of cataract surgery, a drug-eluting intraocular lens (IOL) with sustained Bromfenac release exhibited remarkable prevention of PCO and suppression of inflammation. nih.gov The study indicated that Bromfenac inhibits TGF-β2-induced cell migration and EMT of LECs through the ERK/GSK-3β/Snail signaling pathway. nih.gov This was further verified in a primary lens epithelial cell model using human anterior capsules. nih.gov

Another study in dogs undergoing cataract extraction found that while a celecoxib-impregnated IOL showed better initial control of PCO, eyes treated with Bromfenac had better long-term control of PCO at 56 weeks compared to those treated with prednisolone (B192156) acetate (B1210297). nih.gov This suggests a sustained antifibrotic effect of Bromfenac.

Ocular Tissue Distribution and Pharmacokinetic Profile in Animal Models

Quantification in Ocular Tissues (Cornea, Conjunctiva, Sclera, Iris/Ciliary Body, Aqueous Humor, Choroid, Retina, Lens, Vitreous Humor)

Following topical administration in animal models, Bromfenac rapidly penetrates and distributes throughout various ocular tissues. centaurpharma.comcentaurpharma.com Studies in rabbits using radiolabeled Bromfenac have provided detailed insights into its distribution.

After a single topical dose of 0.09% ¹⁴C-bromfenac ophthalmic solution in New Zealand White rabbits, measurable concentrations of the drug were detected in all ocular tissues examined, including the cornea, conjunctiva, sclera, iris-ciliary body, aqueous humor, choroid, and retina, for up to 24 hours. dovepress.comnih.gov The only exception was the vitreous humor, where levels were not detected. dovepress.com Peak concentrations were generally observed at or before the 2-hour mark in most tissues. nih.gov The highest concentrations were consistently found in the cornea, conjunctiva, and sclera. nih.govnih.gov

A 24-hour study with 0.07% ¹⁴C-bromfenac in rabbits showed a similar distribution pattern, with the highest concentrations in the cornea, followed by the conjunctiva and sclera. nih.gov The concentrations in all tissues, except for the lens, decreased over the 24-hour period. nih.gov

The table below summarizes the peak concentrations (Cmax) of Bromfenac in various ocular tissues of rabbits after a single topical dose.

| Ocular Tissue | Cmax (ng/g or ng/mL) | Time to Cmax (hours) | Formulation | Reference |

| Aqueous Humor | 95.3 | 2 | 0.09% | tandfonline.com |

| Retina | 34.0 | - | 0.09% in DuraSite (multiple doses) | springermedizin.de |

| Retinochoroidal Tissue | 15.8 | 0.5 | 0.09% | springermedizin.de |

It is noteworthy that the half-life of Bromfenac in the aqueous humor of rabbits was determined to be 2.2 hours, yet it remained detectable at 24 hours. tandfonline.com In the retinochoroidal tissue, the elimination half-life was found to be 4.69 hours. springermedizin.de

Influence of Formulation Characteristics on Ocular Penetration

The formulation of Bromfenac ophthalmic solutions plays a crucial role in its ocular penetration and bioavailability. Key factors include the pH of the formulation and the use of drug delivery systems.

The use of advanced drug delivery systems, such as DuraSite®, has been shown to significantly enhance the ocular bioavailability of Bromfenac. springermedizin.de In a single-dose study in rabbits, the area-under-the-curve (AUC) for 0.045% and 0.09% Bromfenac in DuraSite® was approximately two- and four-fold greater, respectively, than that of the commercial 0.09% Xibrom® formulation in the aqueous humor. springermedizin.de A multiple-dose study further demonstrated that Bromfenac concentrations were generally about three times higher in tissues for the DuraSite® formulation compared to Xibrom®, with the exception of the retina where concentrations were nearly identical. springermedizin.de

Comparative Ocular Distribution Across Different Animal Species

While the majority of preclinical pharmacokinetic studies on Bromfenac have been conducted in rabbits, the data provides a foundational understanding of its ocular distribution. dovepress.comspringermedizin.de The addition of a bromine atom to the amfenac (B1665970) structure increases the lipophilicity of Bromfenac, a key factor contributing to its enhanced penetration into ocular tissues across species. dovepress.comtandfonline.com

In rabbits, topically applied Bromfenac has been shown to achieve quantifiable levels throughout the ocular tissues within 120 minutes, with these levels being sustained over a 24-hour period. springermedizin.de Studies in dogs have also been conducted, particularly in the context of postoperative inflammation and PCO, indicating that Bromfenac is effective in this species as well. nih.gov

While direct quantitative comparisons of ocular tissue concentrations across different species are limited in the provided literature, the fundamental property of enhanced penetration due to its chemical structure is a consistent theme. tandfonline.comspringermedizin.de The use of animal models, primarily the rabbit, has been instrumental in understanding the ocular distribution that is presumed to be relevant to human ocular tissues. springermedizin.de

Systemic Exposure and Half-life Determination in Animal Models

Studies in animal models have demonstrated that following topical ocular administration, bromfenac is rapidly absorbed, leading to low systemic exposure. The primary models used for these pharmacokinetic studies have been rabbits and rats.

In rabbits, a single topical instillation of ¹⁴C-bromfenac resulted in detectable plasma concentrations. Following a single 0.1 mg topical dose, the maximum plasma concentration (Cmax) observed was 113 ng•eq/mL, which was reached 30 minutes post-administration. hres.ca The calculated plasma half-life was 2.2 hours, with an area under the curve from 0 to 12 hours (AUC(0-12h)) of 156 ng•eq*hr/mL. hres.ca After 29 days of twice-daily topical dosing in rabbits, peak plasma concentrations of bromfenac were also observed at 0.5 hours, with a reported half-life of approximately 2.8 hours, and no accumulation in the plasma was noted. fda.gov

When ¹⁴C-bromfenac was instilled in rabbit eyes daily for 21 days, plasma radioactivity reached a steady state. Twenty-four hours after the final dose, the bromfenac concentration was 1.3 ± 0.2 ng•eq/mL, falling below the limit of quantitation by 168 hours post-dose. hres.ca In studies with fasted rats receiving a single oral dose (1 mg/kg), the maximum plasma concentration of 5.03 ng/mL was observed 1 hour after dosing, with a half-life of approximately 4 hours. hres.ca

While systemic exposure is low, bromfenac efficiently permeates ocular tissues. In rabbits, after a single topical dose of bromfenac 0.09%, the maximum concentration in the aqueous humor was 95.3 ng/g, achieved at 2 hours. nih.govresearchgate.net The half-life in the aqueous humor was found to be 2.2 hours, though the drug remained detectable at 24 hours. nih.govresearchgate.net

The tables below summarize the pharmacokinetic parameters of Bromfenac in various animal models.

Table 1: Systemic Plasma Pharmacokinetics of Bromfenac in Animal Models

| Animal Model | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Plasma Half-life |

| Rabbit | Single Topical Dose (0.1 mg) | 113 ng•eq/mL hres.ca | 30 minutes hres.ca | 2.2 hours hres.ca |

| Rabbit | Twice-Daily Topical Dosing (29 days) | ~22-27 ng/mL fda.gov | 0.5 hours fda.gov | ~2.8 hours fda.gov |

| Rat | Single Oral Dose (1 mg/kg) | 5.03 ng/mL hres.ca | 1 hour hres.ca | ~4 hours hres.ca |

Table 2: Aqueous Humor Pharmacokinetics of Bromfenac in Rabbits

| Parameter | Value | Time Point |

| Peak Concentration (Cmax) | 95.3 ng/g nih.govresearchgate.net | 2 hours nih.govresearchgate.net |

| Half-life | 2.2 hours nih.govresearchgate.net | N/A |

Metabolic Pathways and Biotransformation Research of Bromfenac 1

Identification and Characterization of Metabolizing Enzymes

The biotransformation of bromfenac (B1205295) involves a complex interplay of various drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) families.

Cytochrome P450 (CYP) Isoform Involvement

Several CYP isoforms play a role in the metabolism of bromfenac and its major metabolite, bromfenac indolinone (BI). CYP2C8, CYP2C9, and CYP2C19 are identified as enzymes that catalyze the hydroxylation of bromfenac nih.govlgcstandards.comchemicalbook.comnengqianchemical.com. Notably, CYP2C9 is considered the principal enzyme responsible for bromfenac metabolism, specifically in the formation of thioether adducts when incubated with trapping agents like N-acetylcysteine (NAC) or glutathione (B108866) (GSH), indicating its involvement in forming a reactive intermediate nih.govlgcstandards.comchemicalbook.comnengqianchemical.comambeed.com.

For the metabolism of bromfenac indolinone (BI), a broader range of CYP isoforms are involved. Reaction phenotyping experiments have shown that CYPs 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 are responsible for the formation of an aliphatic hydroxylated metabolite from BI nih.govlgcstandards.comchemicalbook.comnengqianchemical.com. Furthermore, CYP1A2 and CYP3A4 are specifically implicated in forming an aromatic hydroxylation on the indolinone moiety of BI nih.govlgcstandards.comchemicalbook.comnengqianchemical.com.

UDP-Glucuronosyltransferase (UGT) Enzyme Involvement

UDP-Glucuronosyltransferase enzymes are critical in the biotransformation of bromfenac, particularly in the formation of bromfenac indolinone (BI). UGT2B7 has been identified as a pivotal enzyme that converts bromfenac to BI nih.govlgcstandards.comchemicalbook.comnengqianchemical.compharmaffiliates.com. Additionally, UGT1A4 also contributes to the biotransformation of bromfenac to BI, which occurs through an unstable glucuronide intermediate nih.govpharmaffiliates.com. Research indicates that UGT-dependent metabolism significantly contributes to the augmentation of bromfenac's cytotoxicity pharmaffiliates.com.

Reaction Phenotyping Experiments Using Recombinant Enzymes

Reaction phenotyping experiments utilizing recombinant enzymes have been instrumental in precisely identifying the specific CYP and UGT enzymes involved in bromfenac and BI metabolism nih.govlgcstandards.comchemicalbook.comnengqianchemical.com.

In studies with recombinant UGTs and bromfenac, UGT2B7 was the sole isoform demonstrating a significant depletion of the parent compound, with over 20% depletion and statistical significance (p < 0.0001) nih.gov. Bromfenac indolinone (BI) was detected in incubations involving bromfenac with both UGT2B7 and UGT1A4 nih.gov.

For CYP enzymes, initial incubations of bromfenac with recombinant CYP enzymes and NADPH indicated that bromfenac remained relatively stable nih.govnengqianchemical.com. This finding was consistent with microsomal stability experiments, where no discernible loss of bromfenac was observed over a 45-minute period nih.govnengqianchemical.com. However, when BI was incubated with recombinant CYP enzymes and NADPH, it was established that several isoforms were responsible for its further biotransformation nih.govnengqianchemical.com. Time-dependent inhibition (TDI) experiments further revealed that BI could cause an IC50 shift in CYP1A2 and CYP3A4 nih.govlgcstandards.comchemicalbook.comnengqianchemical.com.

Elucidation of Major Metabolites and Their Formation Pathways

The metabolic pathways of bromfenac lead to the formation of several key metabolites, with bromfenac indolinone (BI) being a central player.

Bromfenac Indolinone (BI) Formation and Subsequent Metabolites

Bromfenac indolinone (BI), also known as bromfenac lactam or a cyclic amide, is a major metabolite of bromfenac nih.govlgcstandards.comchemicalbook.comnengqianchemical.comambeed.compharmaffiliates.com. Its formation from bromfenac is primarily mediated by UGT2B7 and UGT1A4, occurring via an unstable glucuronide intermediate nih.govpharmaffiliates.com. This metabolic step is significant as bromfenac and BI can subsequently form thioether adducts through a bioactivation pathway in human liver microsomes and hepatocytes nih.govlgcstandards.comchemicalbook.comnengqianchemical.com. Research has indicated a substantial increase in cytotoxicity associated with bromfenac lactam (BI), showing a 34-fold increase in toxicity compared to the parent bromfenac. This toxicity was observed to be mitigated by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent metabolism pharmaffiliates.com.

Hydroxylated Metabolites (Aliphatic and Aromatic)

Hydroxylation is another significant metabolic pathway for bromfenac and its metabolites. CYP2C8, CYP2C9, and CYP2C19 are the CYP isoforms that catalyze the hydroxylation of the parent bromfenac compound nih.govlgcstandards.comchemicalbook.comnengqianchemical.com.

For bromfenac indolinone (BI), a range of CYP enzymes contribute to the formation of hydroxylated metabolites. Specifically, CYPs 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 are responsible for generating an aliphatic hydroxylated metabolite from BI nih.govlgcstandards.comchemicalbook.comnengqianchemical.com. In addition to aliphatic hydroxylation, CYP1A2 and CYP3A4 are also involved in forming an aromatic hydroxylated metabolite on the indolinone moiety of BI nih.govlgcstandards.comchemicalbook.comnengqianchemical.com. This aromatic hydroxylated BI is recognized as a precursor to reactive quinone methide and quinone imine intermediates within the proposed bioactivation pathway nih.govlgcstandards.comchemicalbook.comnengqianchemical.com.

Table 1: Key Enzymes and Their Roles in Bromfenac Metabolism

| Enzyme Type | Isoform | Role in Bromfenac Metabolism | Role in Bromfenac Indolinone (BI) Metabolism | Citation |

| CYP | CYP2C8 | Hydroxylation of bromfenac | Aliphatic hydroxylation of BI | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

| CYP | CYP2C9 | Hydroxylation of bromfenac, forms thioether adducts | Aliphatic hydroxylation of BI | nih.govlgcstandards.comchemicalbook.comnengqianchemical.comambeed.com |

| CYP | CYP2C19 | Hydroxylation of bromfenac | Aliphatic hydroxylation of BI | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

| CYP | CYP1A2 | - | Aliphatic and aromatic hydroxylation of BI | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

| CYP | CYP2B6 | - | Aliphatic hydroxylation of BI | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

| CYP | CYP2D6 | - | Aliphatic hydroxylation of BI | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

| CYP | CYP3A4 | - | Aliphatic and aromatic hydroxylation of BI | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

| UGT | UGT2B7 | Converts bromfenac to BI | - | nih.govlgcstandards.comchemicalbook.comnengqianchemical.compharmaffiliates.com |

| UGT | UGT1A4 | Contributes to BI formation | - | nih.govpharmaffiliates.com |

Table 2: Major Metabolites of Bromfenac

| Metabolite Name | Formation Pathway | Key Characteristics | Citation |

| Bromfenac Indolinone (BI) | Formed from bromfenac via UGT2B7 and UGT1A4 (through an unstable glucuronide intermediate) | Also known as bromfenac lactam or cyclic amide. Can form thioether adducts. Exhibited 34-fold increased cytotoxicity compared to bromfenac, mitigated by NADPH-dependent metabolism. Serves as a substrate for further hydroxylation by CYPs. | nih.govlgcstandards.comchemicalbook.comnengqianchemical.comambeed.compharmaffiliates.com |

| Hydroxylated Bromfenac | Formed from bromfenac via CYP2C8, CYP2C9, and CYP2C19 | Represents an initial phase I metabolic step for the parent compound. | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

| Aliphatic Hydroxylated BI | Formed from BI via CYPs 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 | Represents a phase I metabolic step for the bromfenac indolinone metabolite. | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

| Aromatic Hydroxylated BI | Formed from BI via CYP1A2 and CYP3A4 | Occurs on the indolinone moiety. Precursor to reactive quinone methide and quinone imine intermediates in the proposed bioactivation pathway. | nih.govlgcstandards.comchemicalbook.comnengqianchemical.com |

Unidentified Metabolites in Preclinical Models

Research into the metabolic fate of bromfenac has identified various metabolites, some of which were initially uncharacterized in preclinical models. In rabbit plasma, for instance, three unidentified metabolites were detected, constituting less than 2% of the total plasma reactivity. guidetopharmacology.org Similarly, in human liver microsomes, two unidentified metabolites, M1 and M2, were observed, with M2 being a major human metabolite, although its structure remained uncharacterized and it was not found in animal toxicology studies. guidetopharmacology.org

Further investigations, particularly in monkey urine samples, which showed similar metabolite profiles to humans, allowed for the elucidation of some previously unidentified polar metabolites. Liquid chromatography/mass spectrometry (LC/MS) analysis revealed that four polar metabolites were, in fact, two pairs of diastereoisomeric glucuronides. metabolomicsworkbench.org Enzyme hydrolysis and cochromatography confirmed the identification of a hydroxylated cyclic amide as one of the aglycones, which subsequently formed a pair of diastereoisomeric glucuronides. metabolomicsworkbench.org Additionally, a dihydroxycyclic amide, resulting from the reduction of the ketone group connecting the phenyl rings, was suggested to form the second pair of diastereoisomeric glucuronides. metabolomicsworkbench.org

Investigation of Reactive Intermediate Formation and Bioactivation Mechanisms

Bromfenac undergoes bioactivation, leading to the formation of reactive intermediates. A key pathway involves its conversion to bromfenac indolinone (BI), a major metabolite, which occurs in human liver microsomes (HLM) and hepatocytes. nih.govnih.govwikidata.org This conversion primarily involves UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 identified as a pivotal enzyme in the metabolic activation of bromfenac to BI. nih.govnih.govwikidata.orgnih.gov Studies have shown that bromfenac and BI can form thioether adducts through a bioactivation pathway in HLM and hepatocytes. nih.govnih.govwikidata.org

Thioether Adduct Formation (e.g., with NAC or GSH)

The formation of thioether adducts serves as an indicator of reactive intermediate generation. While cytochrome P450 (CYP) enzymes such as CYP2C8, CYP2C9, and CYP2C19 catalyze the hydroxylation of bromfenac, only CYP2C9 has been demonstrated to form thioether adducts when incubated with nucleophilic trapping agents like N-acetylcysteine (NAC) or glutathione (GSH). nih.govnih.govwikidata.org The fragmentation patterns suggest that these adducts and hydroxylation occur on the aromatic moiety of the phenylacetic acid group. nih.gov

Bromfenac indolinone (BI) also undergoes further bioactivation. CYP1A2 and CYP3A4 are responsible for the bioactivation of BI by forming hydroxylated metabolites on the aromatic ring of the indolinone, which subsequently lead to thioether adducts when trapping agents are present. nih.govnih.govwikidata.org

Quinone Methide and Quinone Imine Intermediate Generation

A significant aspect of bromfenac's bioactivation pathway involves the generation of quinone methide and quinone imine intermediates. The aromatic hydroxylated bromfenac indolinone (BI) serves as a precursor to these highly reactive species. nih.govnih.govwikidata.orgprobes-drugs.org Quinone species, including quinone-imines and quinone-methides, are electrophilic Michael acceptors that are often highly reactive and constitute over 40% of all known reactive metabolites. metabolomicsworkbench.org These quinone metabolites are typically formed through metabolic oxidation catalyzed by cytochrome P450 enzymes and peroxidases. metabolomicsworkbench.org The extensive metabolism downstream of BI formation, including its biotransformation to reactive intermediates via quinone methide or quinone imine pathways, highlights the complexity of bromfenac's metabolic profile. nih.gov

Time-Dependent Enzyme Inhibition Studies by Bromfenac and Its Metabolites

Investigations into the time-dependent enzyme inhibition (TDI) capabilities of bromfenac and its metabolites have provided insights into potential drug-drug interactions. While CYP2C9 was shown to form a reactive intermediate from bromfenac, no inhibition of CYP2C9 was observed in time-dependent inhibition assays. nih.govnih.govwikidata.org

However, time-dependent inhibition experiments revealed that bromfenac indolinone (BI) can cause an IC50 shift in CYP1A2 and CYP3A4. nih.govnih.govwikidata.org This indicates that BI can time-dependently inhibit these specific CYP isoforms. Conversely, BI does not inhibit other isoforms that are responsible for aliphatic hydroxylation, which represents an alternative biotransformation pathway that does not lead to further downstream bioactivation. nih.govnih.govwikidata.org The ability of BI to induce an IC50 shift in CYP1A2 and CYP3A4 suggests a potential for mechanism-based inhibition of these enzymes. nih.govnih.govwikidata.org

Comparative Metabolic Profiles Across Different In Vitro Systems and Animal Species

The metabolic profile of bromfenac exhibits variations across different in vitro systems and animal species, which is critical for preclinical assessment. In vitro studies have demonstrated that bromfenac and its major metabolite, bromfenac indolinone (BI), form thioether adducts through a bioactivation pathway in both human liver microsomes (HLM) and hepatocytes. nih.govnih.govwikidata.org

Comparative in vivo studies across animal species reveal distinct metabolic patterns:

Rats: Following oral administration of 14C-bromfenac to male rats, the parent compound accounted for most of the drug-related material in plasma. researchgate.netnih.gov The fecal route was the major excretion pathway, with 55.1% of radioactivity recovered in feces and 26.6% in urine over a 96-hour period. researchgate.net AHR-11665 was the only metabolite detected in rat plasma, while two additional metabolites were identified in rat urine, and AHR-11665 and AHR-10240 were noted in rat bile. guidetopharmacology.org

Rabbits: After ocular administration, the parent compound, along with metabolites AHR-10240, AHR-11652, AHR-11665, and WAY-127039, were detected in rabbit aqueous humor and plasma. guidetopharmacology.org Additionally, three unidentified metabolites, constituting less than 2% of total plasma reactivity, were found in rabbit plasma. guidetopharmacology.org

Monkeys (Rhesus and Cynomolgus): Studies in rhesus monkeys showed that bromfenac sodium accounted for most drug-related material in plasma, but differences in metabolism profiles were observed between species. researchgate.netnih.gov In rhesus monkeys, only unchanged bromfenac was detected in plasma after oral or intravenous administration, but four metabolites were identified in urine. guidetopharmacology.org In cynomolgus monkeys, five metabolites were detected in urine, including two pairs of glucuronide conjugates and AHR-10240. guidetopharmacology.org The similarity of metabolite profiles between humans and cynomolgus monkeys has allowed for the use of this animal model in structure elucidation studies. metabolomicsworkbench.org

Analytical Chemistry Research and Quantification Methodologies for Bromfenac 1

Development and Validation of Spectrophotometric Methods

Spectrophotometry offers a straightforward and cost-effective approach for the determination of Bromfenac (B1205295). These methods are based on the principle that the molecule absorbs light in the ultraviolet (UV) range, allowing for its quantification.

UV spectrophotometric methods are widely used for the analysis of Bromfenac. The wavelength of maximum absorption (λmax) for Bromfenac sodium is consistently reported around 265-268 nm. ijpsr.cominventi.inejpps.online One study identified the λmax at 268.0 nm, with the method obeying Beer's law in the concentration range of 4-20 µg/mL. inventi.in Another study confirmed the λmax at 268 nm using distilled water as the solvent, demonstrating a linear relationship between absorbance and concentration for solutions between 2 and 10 µg/ml. ejpps.onlineresearchgate.net

More advanced spectrophotometric techniques, such as the Area Under the Curve (AUC) and Gaussian distribution methods, have also been developed for the quantification of Bromfenac Sodium Sesquihydrate. uniquepubinternational.comuniquepubinternational.com In one such study, four methods were established: zero-order (Method 1), first-order (Method 2), and second-order (Method 3) Gaussian distribution, alongside an AUC method (Method 4). uniquepubinternational.comuniquepubinternational.com All four methods demonstrated linearity in the concentration range of 2-12 µg/mL with a correlation coefficient (r²) of ≥0.999. uniquepubinternational.comuniquepubinternational.com The AUC method utilized the integrated area between 256 nm and 266 nm for quantification. uniquepubinternational.comuniquepubinternational.com

Table 1: UV Spectrophotometric Methods for Bromfenac(1-) Quantification This table is interactive. Click on the headers to sort the data.

| Method | Wavelength (λmax) / Range | Linearity Range (µg/mL) | Solvent | Correlation Coefficient (r²) | Source(s) |

|---|---|---|---|---|---|

| Standard UV Spectrophotometry | 268.0 nm | 4-20 | - | - | inventi.in |

| Standard UV Spectrophotometry | 268 nm | 2-10 | Distilled Water | 0.998 | ejpps.onlineresearchgate.net |

| Zero-Order Gaussian Distribution | 260 nm | 2-12 | Methanol | ≥0.999 | uniquepubinternational.comuniquepubinternational.com |

| First-Order Gaussian Distribution | 257.5 nm | 2-12 | Methanol | ≥0.999 | uniquepubinternational.comuniquepubinternational.com |

| Second-Order Gaussian Distribution | 241.5 nm | 2-12 | Methanol | ≥0.999 | uniquepubinternational.comuniquepubinternational.com |

| Area Under the Curve (AUC) | 256-266 nm | 2-12 | Methanol | ≥0.999 | uniquepubinternational.comuniquepubinternational.com |

Derivative spectrophotometry enhances the resolution of overlapping spectra, allowing for more precise quantification, especially in multi-component formulations. A first-order derivative technique has been successfully applied for the simultaneous determination of Bromfenac Sodium and Moxifloxacin Hydrochloride. ijpsr.com In this method, 293.22 nm, the zero-crossing point of Moxifloxacin Hydrochloride, was selected for the determination of Bromfenac Sodium. ijpsr.com The method proved linear for Bromfenac in the concentration range of 1-14 μg/ml. ijpsr.com

Similarly, other studies have employed first and second derivative spectrophotometry using a zero-crossing technique for determining Bromfenac in the presence of Ofloxacin. nih.gov For the first derivative method, a wavelength of 290.7 nm was used, while the second derivative method utilized 246.5 nm for Bromfenac quantification. nih.gov Both derivative methods demonstrated linearity between 4 - 18 µg/ml for Bromfenac. nih.gov Research has also shown that a simple and reliable derivative spectrophotometric method can be used for Bromfenac sodium determination in pharmaceutical dosage forms, with quantitative analysis carried out using zero-order derivative values at 268 nm and first-order derivative values at 258 nm. researchgate.net The calibration graphs for these methods were linear within a concentration range of 2-12 μg/mL. researchgate.net

Ultraviolet (UV) Spectrophotometry (e.g., Gaussian Distribution, Area Under the Curve)

Development and Validation of Chromatographic Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the specific and sensitive analysis of Bromfenac, capable of separating the drug from its impurities and other active ingredients in combined dosage forms.

A multitude of Reverse-Phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Bromfenac in various matrices, including bulk drugs, ophthalmic solutions, and biological fluids like rabbit plasma. thepharmajournal.comijpra.com These methods are valued for their accuracy, precision, and stability-indicating capabilities. researchgate.netnih.gov Validation of these methods is typically performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. researchgate.netthepharmajournal.comirjponline.org

The optimization of chromatographic conditions is paramount for achieving efficient separation and reliable quantification. Key parameters are detailed in the following table.

Table 2: Optimized Parameters for RP-HPLC Quantification of Bromfenac(1-) This table is interactive. Click on the headers to sort the data.

| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Source(s) |

|---|---|---|---|---|

| Phosphate (B84403) buffer: Acetonitrile (B52724) (40:60) | Hypersil BDS, C18 (250mm, 4.6mm, 5µ) | 1.0 | 275 | |

| Methanol: 0.01M Ammonium Dihydrogen Ortho Phosphate Buffer (60:40 v/v), pH 6.0 | Phenomenex Luna C18 (250x4.6mm, 5µ) | - | 268 | thepharmajournal.com |

| 0.01 M Potassium dihydrogen phosphate (pH 3.3) and Acetonitrile (gradient) | Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm) | 0.5 | 265 | researchgate.netnih.gov |

| Phosphate buffer (pH 3.2): Acetonitrile: Methanol (80:10:10 v/v) & Acetonitrile:Water (90:10) (gradient) | Waters Symmetry C8 (150 x 4.6mm, 3.5µm) | 1.0 | 263 | orientjchem.org |

| Methanol: 0.1% Ortho-phosphoric acid (pH 2.6) (30:70 v/v) | Agilent, Zorbas SB C18 (4.6mm×250mm, 5µ) | 0.8 | 267 | ijpra.com |

| pH 4.8 Ammonium acetate (B1210297) buffer and Methanol: Acetonitrile (500:500 v/v) (gradient) | Kromosil C18 (125 x 4.0mm, 5µm) | - | 265 | jocpr.com |

| Buffer (KH2PO4): Acetonitrile: Triethylamine, pH 4.0 | BDS Hypersil C-18 (250 mm × 4.6 mm, 5 μm) | 1.0 | 275 | irjponline.orgresearchgate.net |

| Methanol: 0.5% NH4H2PO4 buffer (pH 3) (80:20 v/v) | SUNFIRE C18 (250mm × 4.6mm, 5μm) | 1.0 | 288 | researchgate.net |

Column Selection: The most frequently employed stationary phases are C18 and C8 columns. thepharmajournal.comorientjchem.org Specific examples include Hypersil BDS C18 irjponline.orgresearchgate.net, Phenomenex Luna C18 thepharmajournal.com, Waters Symmetry C8 orientjchem.org, and polar-embedded columns like the Waters Acquity BEH Shield RP18 for separating Bromfenac from its impurities. researchgate.netnih.gov

Mobile Phase Composition: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. thepharmajournal.com Ratios are adjusted to optimize peak shape and retention time. For instance, a mobile phase of phosphate buffer and acetonitrile in a 40:60 ratio was used for simultaneous estimation with moxifloxacin. Another method utilized a mixture of Methanol and 0.01M Ammonium Dihydrogen Ortho Phosphate buffer (60:40 v/v). thepharmajournal.com Gradient elution is also employed, particularly for stability-indicating assays, to effectively separate the parent drug from degradation products and impurities. orientjchem.orgjocpr.com

Flow Rate: Flow rates are generally maintained between 0.5 mL/min and 1.0 mL/min to ensure good separation within a reasonable analysis time. researchgate.netnih.gov

Detection Wavelength: The UV detection wavelength for Bromfenac is consistently set within the 263-288 nm range, close to its maximum absorbance, to ensure high sensitivity. orientjchem.orgresearchgate.net Common wavelengths include 265 nm researchgate.netnih.govjocpr.com, 268 nm thepharmajournal.com, and 275 nm. irjponline.orgresearchgate.net

The retention time (Rt) is a critical parameter for identifying Bromfenac in a chromatogram. Under optimized conditions, Bromfenac elutes with a sharp, well-defined peak. The specific retention time varies depending on the exact chromatographic conditions employed.

Table 3: Reported Retention Times for Bromfenac(1-) in RP-HPLC Methods This table is interactive. Click on the headers to sort the data.

| Retention Time (min) | Chromatographic Conditions | Source(s) |

|---|---|---|

| 2.3 | Mobile Phase: Phosphate buffer: Acetonitrile (40:60); Column: Hypersil BDS C18 | |

| 3.188 | Mobile Phase: 0.1% OPA Buffer: Acetonitrile (55:45); Column: STD BDS (150 x 4.6 mm, 5µ) | ejpmr.com |

| 3.63 | Mobile Phase: Methanol: Ammonium Dihydrogen Ortho phosphate buffer (60:40 v/v); Column: Phenomenex luna C18 | thepharmajournal.com |

| 3.781 | Mobile Phase: Methanol: 0.1% OPA (pH 2.6) (30:70); Column: Agilent, Zorbas SB C18 | ijpra.com |

| 4.637 | Mobile Phase: Buffer (KH2PO4): Acetonitrile: Triethylamine (pH 4.0); Column: BDS Hypersil C-18 | irjponline.orgresearchgate.net |

| 5.973 | Gradient elution; Column: Waters Symmetry C8 | orientjchem.org |

Chromatographic resolution is a measure of the separation between two peaks in a chromatogram. In the context of Bromfenac analysis, especially in stability-indicating methods or when analyzing combined dosage forms, achieving adequate resolution between the Bromfenac peak and other components (impurities, degradation products, or other drugs) is essential. Research indicates that developed methods successfully separate Bromfenac from co-formulants like Moxifloxacin with good resolution. A stability-indicating UPLC method reported a resolution of greater than 4.0 between Bromfenac sodium and all eight of its potential impurities, demonstrating the method's high specificity. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)

System Suitability Testing in Chromatographic Analysis

System Suitability Testing (SST) is a critical component of chromatographic analysis, ensuring that the analytical system is performing adequately before and during the analysis of samples. thepharmajournal.comijpar.compharmatimesofficial.com For the chromatographic analysis of Bromfenac, SST is performed to verify the precision, resolution, and reliability of the High-Performance Liquid Chromatography (HPLC) system. thepharmajournal.compharmatimesofficial.com Key parameters are evaluated by making replicate injections (typically five or six) of a standard solution. pharmatimesofficial.comscholarsresearchlibrary.com

The acceptance criteria for these parameters are established during method validation and are often based on guidelines from regulatory bodies like the International Council for Harmonisation (ICH). orientjchem.org Common SST parameters for Bromfenac analysis include the tailing factor, which should ideally be less than or equal to 2, and the number of theoretical plates, which should be greater than 2000 to ensure column efficiency and good separation. ijpar.comorientjchem.orggoogle.com The relative standard deviation (%RSD) for the peak area from replicate injections must be less than 2.0%, demonstrating the precision of the system. pharmatimesofficial.comorientjchem.org Resolution between the Bromfenac peak and any closely eluting peaks, such as impurities, is also a critical parameter, with a required value often greater than 1.5. orientjchem.org

The following table summarizes typical system suitability parameters and their acceptance criteria as reported in various research studies for Bromfenac analysis.

| Parameter | Acceptance Criteria | Rationale | Source(s) |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating no undesirable column interactions. | ijpar.comorientjchem.org |

| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce narrow peaks. | ijpar.comorientjchem.orggoogle.com |

| % Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Confirms the precision and repeatability of the injector and detector. | pharmatimesofficial.comorientjchem.org |

| Resolution (Rs) | > 1.5 | Guarantees the separation of the analyte peak from adjacent peaks. | orientjchem.org |

| Retention Time (tR) | Consistent (e.g., within ±2%) | Indicates the stability of the mobile phase flow rate and column conditions. | pharmatimesofficial.com |

This table is interactive. Click on the headers to sort the data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For the highly sensitive and selective quantification of Bromfenac, particularly in complex biological matrices like plasma and ocular tissues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. fda.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing excellent specificity and low limits of detection. fda.gov

Validated LC-MS/MS methods have been developed for determining Bromfenac concentrations in human plasma. fda.gov These methods often involve a solid-phase extraction (SPE) step to isolate the analyte from plasma components, followed by analysis. fda.gov An internal standard, such as Amfenac (B1665970), is typically used to ensure accuracy and precision. fda.gov Such methods can achieve a low limit of quantification (LOQ), for instance, 0.20 ng/mL in human plasma, with analysis run times of approximately six minutes. fda.gov

In preclinical research, LC-MS/MS has been used to measure Bromfenac concentrations in rabbit aqueous humor and other ocular tissues. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and internal standard. For Bromfenac, the transition of m/z 334.2 → 288.1 has been utilized for quantification. nih.gov These assays have demonstrated linearity over specific concentration ranges, such as 0.5–250 ng/mL for aqueous humor. nih.gov Furthermore, LC-MS is a powerful tool for identifying Bromfenac metabolites and degradation products formed under stress conditions. researchgate.netresearchgate.netnih.gov

Electrochemical Determination Methodologies

Electrochemical methods offer a promising alternative for the determination of Bromfenac, providing advantages such as rapid analysis and high sensitivity. researchgate.netmdpi.com Research has focused on the development of electrochemical sensors with modified electrodes for this purpose. researchgate.netresearchgate.net

The electrochemical determination of Bromfenac has been described theoretically, with the mechanism being dependent on the pH of the solution. researchgate.netchtei-knteu.cv.ua In alkaline mediums, such as those corresponding to tears, Bromfenac undergoes hydrolysis. researchgate.netnanobioletters.com This is followed by an oxidation process at the surface of a modified electrode. researchgate.net

Theoretical models have been proposed for electrodes modified with materials like cobalt (III) oxyhydroxide (CoOOH) or copper sulfide (B99878) (CuS) nanoparticles. researchgate.netresearchgate.net The principle involves the in-situ generation of a higher oxidation state species on the electrode surface (e.g., CoOOH/CoO2 or CuS(OH)) which then facilitates the oxidation of the hydrolyzed Bromfenac. researchgate.netresearchgate.net The process is described as an initial electrochemical phenolization followed by a quinone-hydroquinonic mechanism. researchgate.netchtei-knteu.cv.ua Mathematical models developed from these theoretical principles suggest that despite the complexity of the reactions, these modified electrodes can be suitable for the sensitive determination of Bromfenac. researchgate.netresearchgate.net

The primary application for these developed electrochemical methodologies is the analysis of Bromfenac in ophthalmic-related research samples, specifically tears and eye drop formulations. researchgate.netresearchgate.net The theoretical studies confirm the potential efficiency of sensors based on CoOOH or CuS for detecting Bromfenac in these biological fluids and pharmaceutical preparations. researchgate.netresearchgate.net The development of such sensors could lead to point-of-care devices for monitoring the compound, leveraging the general advantages of electrochemical platforms, which include rapid response times and cost-effectiveness. mdpi.commdpi.com

Theoretical Principles of Bromfenac Electrochemical Oxidation

Method Validation Parameters for Research Applications

Analytical methods developed for the quantification of Bromfenac in research applications must be validated to ensure their reliability, accuracy, and precision. uniquepubinternational.com Validation is performed in accordance with established guidelines, such as those from the ICH. scholarsresearchlibrary.comorientjchem.orguniquepubinternational.com The validation process assesses a range of parameters to provide objective evidence that the method is suitable for its intended purpose. orientjchem.org Key validation parameters include linearity, range, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). scholarsresearchlibrary.comuniquepubinternational.com